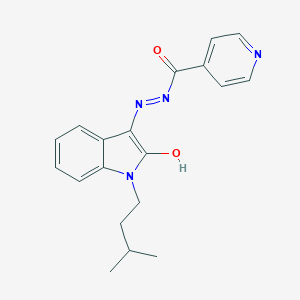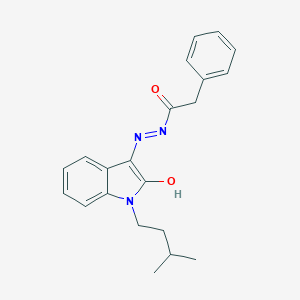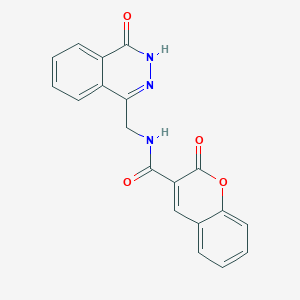
2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ODPC and is a member of the chromene family of compounds.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide can be achieved through a multi-step reaction sequence starting from commercially available starting materials. The key steps involve the synthesis of the chromene ring, followed by the introduction of the phthalazinone moiety and the final coupling with the amine group to form the desired compound.
Starting Materials
2-Hydroxybenzaldehyde, Malonic acid, Ethyl cyanoacetate, 4-Hydroxycoumarin, Phthalic anhydride, Hydrazine hydrate, Methyl iodide, Sodium hydride, N,N-Dimethylformamide, Acetic anhydride, Triethylamine, N,N'-Dicyclohexylcarbodiimide, 4-Aminomethylphthalic acid
Reaction
Step 1: Synthesis of 2-ethyl-2H-chromene-3-carboxylic acid by Knoevenagel condensation of 2-hydroxybenzaldehyde with malonic acid in the presence of ethyl cyanoacetate as a catalyst and subsequent decarboxylation., Step 2: Synthesis of 4-hydroxy-3-(2-ethyl-2H-chromen-3-yl)coumarin by cyclization of 2-ethyl-2H-chromene-3-carboxylic acid with 4-hydroxycoumarin in the presence of concentrated sulfuric acid., Step 3: Synthesis of 4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxylic acid by reaction of phthalic anhydride with hydrazine hydrate followed by alkylation with methyl iodide and subsequent coupling with 4-hydroxy-3-(2-ethyl-2H-chromen-3-yl)coumarin in the presence of sodium hydride and N,N-dimethylformamide., Step 4: Synthesis of 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide by reaction of 4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxylic acid with 4-aminomethylphthalic acid in the presence of acetic anhydride, triethylamine, and N,N'-dicyclohexylcarbodiimide to form the desired amide bond.
作用機序
The mechanism of action of ODPC is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. ODPC has been shown to induce cell cycle arrest and apoptosis in cancer cells.
生化学的および生理学的効果
In addition to its anti-tumor activity, ODPC has also been shown to have other biochemical and physiological effects. Studies have shown that ODPC can inhibit the activity of certain enzymes involved in inflammation and oxidative stress. ODPC has also been shown to have anti-angiogenic effects, which could make it useful in the treatment of diseases such as macular degeneration.
実験室実験の利点と制限
One of the main advantages of ODPC is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, one of the limitations of ODPC is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
将来の方向性
There are many potential future directions for research on ODPC. One area of interest is in the development of new cancer treatments that incorporate ODPC. Another potential direction is in the development of new drugs that target the same enzymes as ODPC, but with improved efficacy and fewer side effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of ODPC and its potential applications in other areas of medicine.
科学的研究の応用
ODPC has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that ODPC has potent anti-tumor activity and can inhibit the growth of cancer cells.
特性
IUPAC Name |
2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-17(14-9-11-5-1-4-8-16(11)26-19(14)25)20-10-15-12-6-2-3-7-13(12)18(24)22-21-15/h1-9H,10H2,(H,20,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIROVSCUBFSTSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B352931.png)
![Methyl 2-indolo[3,2-b]quinoxalin-6-ylacetate](/img/structure/B352936.png)
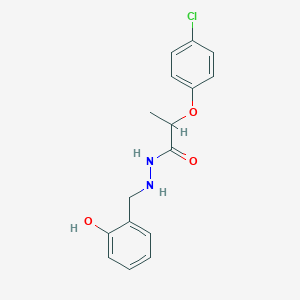
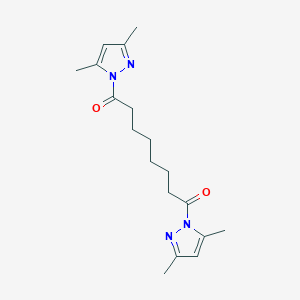
![N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzamide](/img/structure/B352955.png)
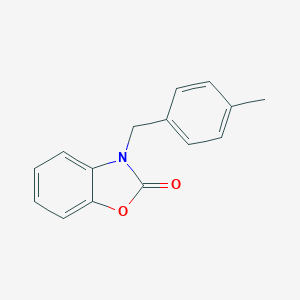
![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)
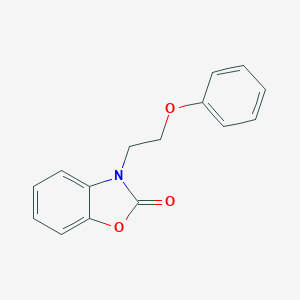
![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)
![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)
![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)
